1-(2-Fluorophenyl)pentan-1-amine
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Overview
Description
- The compound’s systematic name follows the IUPAC nomenclature, which provides a clear and unambiguous description of its structure.
1-(2-Fluorophenyl)pentan-1-amine: is an organic compound with the chemical formula . It consists of a pentylamine (five-carbon) chain with a fluorine-substituted phenyl group attached at the second carbon position.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology and Medicine: Investigated for potential pharmacological properties (e.g., as a ligand for receptors).
Industry: May find applications in materials science or as intermediates for fine chemicals.
Mechanism of Action
- The exact mechanism of action depends on the specific context (e.g., if it’s used as a drug).
- If it targets receptors, it likely interacts with specific binding sites, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
1-(2-Fluorophenyl)pentan-1-amine, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, pharmacological properties, and ongoing research findings.
Chemical Structure and Properties
This compound is a primary amine with the molecular formula C13H18FN. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity, which may influence its interaction with various biological targets. The compound's structure can be represented as follows:
Research indicates that this compound may interact with several biological pathways, particularly through modulation of enzyme activity and receptor interactions. The specific mechanisms remain an area of active investigation, but preliminary studies suggest that the compound could affect neurotransmitter systems, potentially influencing mood and behavior.
Pharmacological Effects
The biological activity of this compound includes:
- Modulation of Neurotransmitter Receptors : Initial studies suggest that this compound may interact with dopamine and serotonin receptors, which are crucial for mood regulation and cognitive function.
- Enzyme Inhibition : There is evidence that it may inhibit certain enzymes involved in neurotransmitter metabolism, thus affecting overall neurotransmitter levels in the brain.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial. The table below summarizes key features and activities of related compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
3-Ethyl-1-(2-fluorophenyl)pentan-1-amine | C13H21FN | Ethyl group addition | Modulates enzyme activity |
3-Ethyl-1-(3-fluorophenyl)pentan-1-amine | C13H21FN | Different fluorine position | Potentially alters receptor interactions |
4-Fluoro-N,N-dimethylphenethylamine | C12H16FN | Dimethyl substitution on amine nitrogen | Known stimulant effects |
Case Studies and Research Findings
Recent studies have focused on the pharmacological implications of this compound. For instance:
- Study on Neurotransmitter Interaction : A study published in NCBI evaluated the compound's effects on dopamine transporter activity, indicating potential stimulant properties.
- Toxicology Reports : Research highlighted in recent toxicological assessments suggests that while the compound exhibits promising biological activity, it also necessitates careful evaluation regarding its safety profile and potential for abuse.
Properties
Molecular Formula |
C11H16FN |
---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
1-(2-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7,11H,2-3,8,13H2,1H3 |
InChI Key |
AXCWVIHVNAGZRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1F)N |
Origin of Product |
United States |
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